molecular formula C12H8Cl2N2O B5289187 1-[3-(2,4-dichlorophenyl)acryloyl]-1H-pyrazole

1-[3-(2,4-dichlorophenyl)acryloyl]-1H-pyrazole

Cat. No.: B5289187
M. Wt: 267.11 g/mol
InChI Key: VKHNISLJFFXIOI-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2,4-dichlorophenyl)acryloyl]-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DCPA-pyrazole and is a derivative of pyrazole.

Mechanism of Action

The mechanism of action of 1-[3-(2,4-dichlorophenyl)acryloyl]-1H-pyrazole is not fully understood. However, it is believed that the compound acts as a potent inhibitor of photosynthesis in plants and disrupts the electron transport chain in insects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a significant impact on the biochemical and physiological processes of plants and insects. It has been found to inhibit the growth and development of plants and disrupt the reproductive system of insects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[3-(2,4-dichlorophenyl)acryloyl]-1H-pyrazole in lab experiments is its potent biological activity. However, the compound is highly toxic and requires careful handling and disposal. Additionally, the compound has limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 1-[3-(2,4-dichlorophenyl)acryloyl]-1H-pyrazole. One potential area of research is the development of more efficient and environmentally friendly synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields of scientific research. Finally, more research is needed to determine the potential impact of the compound on the environment and human health.

Synthesis Methods

The synthesis of 1-[3-(2,4-dichlorophenyl)acryloyl]-1H-pyrazole involves the reaction of 2,4-dichlorophenylhydrazine with acetylacetone in the presence of a catalyst. The resulting product is then treated with acetic anhydride to obtain the final product.

Scientific Research Applications

1-[3-(2,4-dichlorophenyl)acryloyl]-1H-pyrazole has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant biological activity and has been tested for its potential use as an insecticide, herbicide, and fungicide.

Properties

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-1-pyrazol-1-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O/c13-10-4-2-9(11(14)8-10)3-5-12(17)16-7-1-6-15-16/h1-8H/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHNISLJFFXIOI-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(N=C1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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